

# "spectroscopic data for 1,9-Caryolanediol 9-acetate"

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## Compound of Interest

Compound Name: 1,9-Caryolanediol 9-acetate

Cat. No.: B12436104

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An in-depth technical guide on the spectroscopic data for **1,9-Caryolanediol 9-acetate** is currently unavailable due to the limited publicly accessible research on this specific compound. While the existence of this natural product is confirmed through its Chemical Abstracts Service (CAS) number 155488-34-9 and molecular formula  $C_{17}H_{28}O_3$ , detailed experimental data remains largely unpublished in readily available scientific literature.<sup>[1][2][3]</sup>

A certificate of analysis from a commercial supplier indicates that the nuclear magnetic resonance (NMR) data is "consistent with structure," but the actual spectral data is not provided.<sup>[4]</sup> This suggests that the data exists but has not been disseminated in public research databases or publications.

This guide will, therefore, outline the general methodologies and expected spectroscopic characteristics for a compound of this nature, based on the known structure of **1,9-Caryolanediol 9-acetate**. It will also provide a logical workflow for the characterization of such a molecule.

## General Spectroscopic Characteristics

Based on the chemical structure of **1,9-Caryolanediol 9-acetate**, a bicyclic sesquiterpenoid, the following spectroscopic data would be anticipated:

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl groups, methylene protons, and methine protons of the caryolane skeleton. Key signals would include:

- Singlets for the methyl groups.
- A singlet for the acetate methyl group.
- Multiplets for the methylene and methine protons, with their chemical shifts and coupling constants being indicative of their stereochemical relationships.
- A downfield signal for the proton attached to the carbon bearing the acetate group.

$^{13}\text{C}$  NMR: The carbon NMR spectrum would display 17 distinct signals, corresponding to each carbon atom in the molecule. Expected signals include:

- Signals for the methyl carbons.
- Signals for the methylene carbons.
- Signals for the methine carbons.
- Quaternary carbon signals, including the one bearing the hydroxyl group and the gem-dimethyl group.
- A signal for the carbonyl carbon of the acetate group at a downfield chemical shift.
- A signal for the carbon attached to the acetate oxygen.

## Mass Spectrometry (MS)

The mass spectrum would provide information on the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion ( $\text{M}^+$ ): A peak corresponding to the molecular weight of  $\text{C}_{17}\text{H}_{28}\text{O}_3$  (280.4 g/mol) would be expected.

- Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of water ( $\text{H}_2\text{O}$ ) from the hydroxyl group, the loss of acetic acid ( $\text{CH}_3\text{COOH}$ ) from the acetate group, and cleavage of the bicyclic ring system.

## Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule:

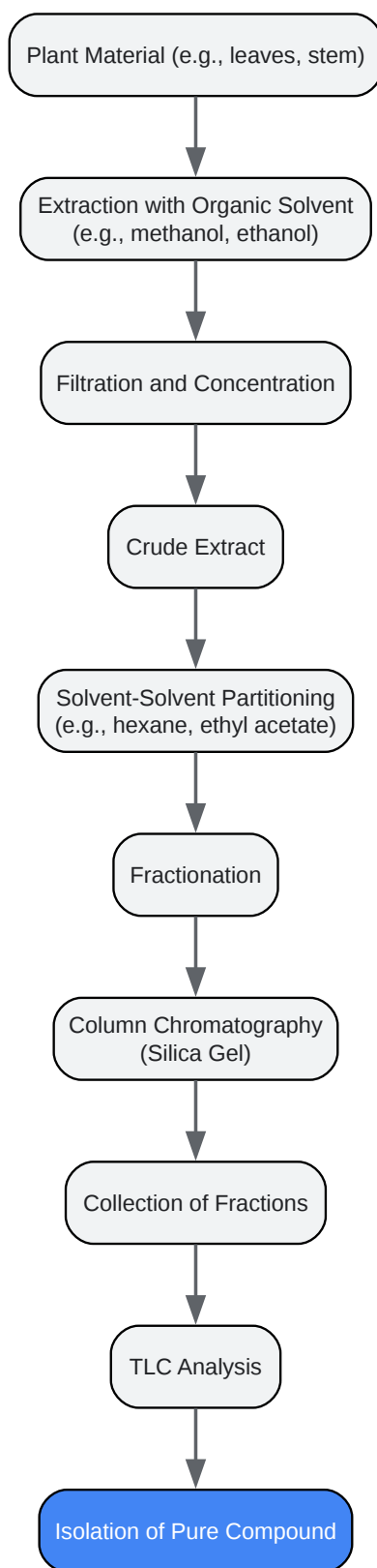
- A broad absorption band in the region of  $3200\text{--}3600\text{ cm}^{-1}$  corresponding to the O-H stretching vibration of the hydroxyl group.
- A strong absorption band around  $1735\text{ cm}^{-1}$  due to the C=O stretching vibration of the ester (acetate) group.
- C-O stretching bands in the region of  $1000\text{--}1300\text{ cm}^{-1}$ .
- C-H stretching and bending vibrations for the aliphatic parts of the molecule.

## Hypothetical Experimental Protocols

The following are generalized experimental protocols that would typically be employed for the isolation and spectroscopic analysis of a natural product like **1,9-Caryolanediol 9-acetate**.

## Isolation of 1,9-Caryolanediol 9-acetate

A general workflow for the isolation of a sesquiterpenoid from a plant source is depicted below.



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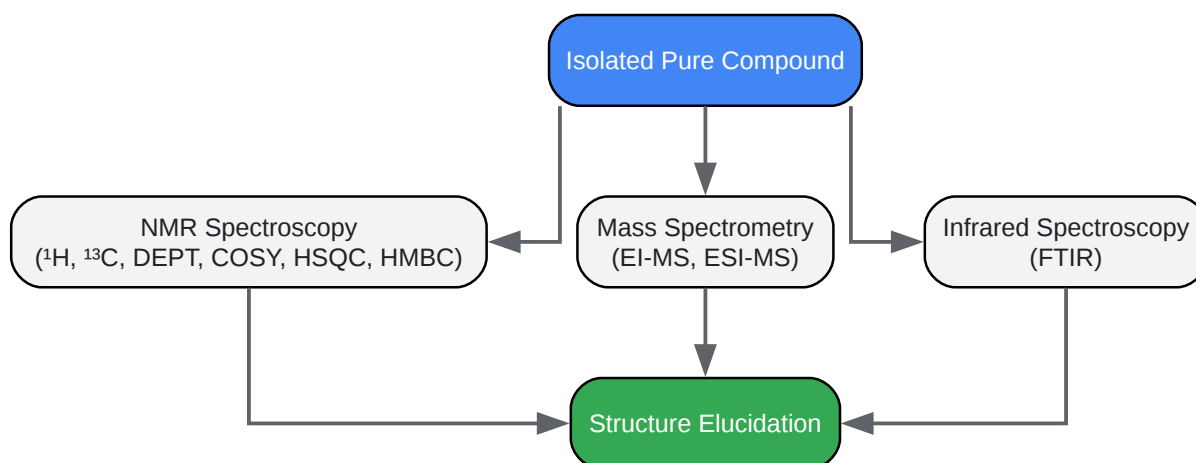
Caption: General workflow for the isolation of natural products.

### Methodology:

- **Extraction:** The dried and powdered plant material would be extracted with a suitable organic solvent (e.g., methanol or ethanol) at room temperature.
- **Concentration:** The solvent would be removed under reduced pressure to obtain a crude extract.
- **Fractionation:** The crude extract would be subjected to solvent-solvent partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
- **Chromatography:** The fraction containing the target compound (likely the ethyl acetate fraction) would be subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate).
- **Isolation:** Fractions would be collected and monitored by thin-layer chromatography (TLC). Fractions containing the pure compound would be combined and the solvent evaporated to yield **1,9-Caryolanediol 9-acetate**.

## Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an isolated compound.



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Caption: Workflow for spectroscopic analysis and structure elucidation.

#### Methodology:

- **NMR Spectroscopy:** The purified compound would be dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) and analyzed by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and various 2D NMR techniques (COSY, HSQC, HMBC) to establish the connectivity of protons and carbons.
- **Mass Spectrometry:** The compound would be analyzed by a mass spectrometer to determine its molecular weight and fragmentation pattern.
- **Infrared Spectroscopy:** An IR spectrum would be recorded to identify the functional groups present in the molecule.
- **Structure Elucidation:** The data from all spectroscopic techniques would be combined to confirm the structure of **1,9-Caryolanediol 9-acetate**.

## Data Presentation

While the specific, experimentally determined data is not available in the public domain, a template for its presentation is provided below.

Table 1: Hypothetical  $^1\text{H}$  NMR Data for **1,9-Caryolanediol 9-acetate** (in  $\text{CDCl}_3$ )

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
H-?	e.g., 4.85	e.g., dd	e.g., 10.5, 5.2
...	...	...	...
OAc	e.g., 2.05	e.g., s	
$\text{CH}_3$ -?	e.g., 1.02	e.g., s	
$\text{CH}_3$ -?	e.g., 0.98	e.g., s	

Table 2: Hypothetical  $^{13}\text{C}$  NMR Data for **1,9-Caryolanediol 9-acetate** (in  $\text{CDCl}_3$ )

Position	$\delta$ (ppm)
C-1	e.g., 75.3
C-9	e.g., 80.1
C=O	e.g., 170.5
...	...
OAc-CH <sub>3</sub>	e.g., 21.4
CH <sub>3</sub> -?	e.g., 29.8
CH <sub>3</sub> -?	e.g., 15.6

Table 3: Hypothetical Mass Spectrometry Data for **1,9-Caryolanediol 9-acetate**

m/z	Relative Intensity (%)	Assignment
280	e.g., 5	[M] <sup>+</sup>
262	e.g., 15	[M - H <sub>2</sub> O] <sup>+</sup>
220	e.g., 40	[M - CH <sub>3</sub> COOH] <sup>+</sup>
...	...	...

Table 4: Hypothetical Infrared (IR) Data for **1,9-Caryolanediol 9-acetate**

Wavenumber (cm <sup>-1</sup> )	Assignment
~3400 (broad)	O-H stretch
~2950	C-H stretch (aliphatic)
~1735	C=O stretch (ester)
~1240	C-O stretch (ester)

## Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding the biological activity or any associated signaling pathways of **1,9-Caryolanediol 9-acetate**. Research in this area would be necessary to determine its potential applications in drug development.

In conclusion, while **1,9-Caryolanediol 9-acetate** is a known chemical entity, a comprehensive public repository of its spectroscopic data is lacking. The information and templates provided in this guide are based on the expected chemical properties of its structure and serve as a framework for the future publication of its detailed characterization.

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